
N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is a derivative of the amino acid lysine, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. This compound is primarily used in peptide synthesis, where the protecting groups help to prevent unwanted side reactions during the assembly of peptide chains .
Métodos De Preparación
The synthesis of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine involves multiple steps of organic reactions. Typically, the amino group (NH2) and the carboxyl group (COOH) of lysine are protected with Fmoc and Boc groups, respectively. This is achieved through a series of reactions involving reagents such as fluorenylmethyloxycarbonyl chloride and tert-butoxycarbonyl chloride . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), and bases such as triethylamine (TEA) to facilitate the reactions .
Análisis De Reacciones Químicas
N-Fmoc-N’-Boc-N’-isopropyl-L-lysine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in DMF, while the Boc group can be removed using trifluoroacetic acid (TFA) in DCM.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC in the presence of bases such as DIPEA.
Substitution Reactions: The isopropyl group can be substituted with other alkyl groups under specific conditions.
Aplicaciones Científicas De Investigación
N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of complex peptides and proteins.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups of lysine, respectively, preventing unwanted side reactions during peptide assembly. The isopropyl group provides additional steric hindrance, enhancing the selectivity of the reactions.
Comparación Con Compuestos Similares
N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is unique due to its dual protection with Fmoc and Boc groups, along with the isopropyl modification. Similar compounds include:
N-Fmoc-N’-Boc-L-lysine: Lacks the isopropyl group, making it less sterically hindered.
N-Fmoc-N’-Boc-N’-methyl-L-lysine: Contains a methyl group instead of an isopropyl group, offering different steric and electronic properties.
N-Fmoc-N’-Boc-N’-ethyl-L-lysine: Contains an ethyl group, providing intermediate steric hindrance compared to the isopropyl and methyl derivatives.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGFCMICCJNLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12824268.png)

![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)


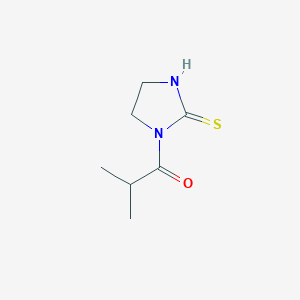
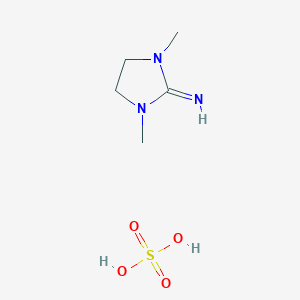
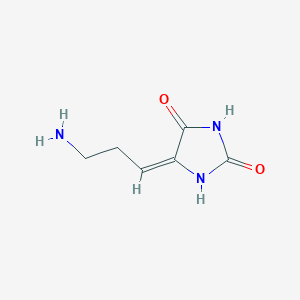
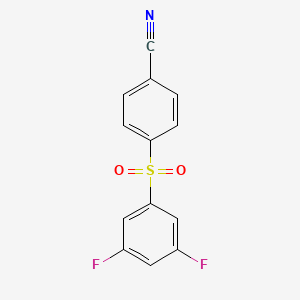
![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)
![4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12824327.png)
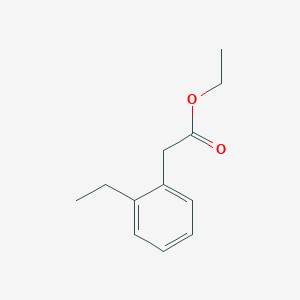

![3-Bromo-[1,1'-biphenyl]-2-amine](/img/structure/B12824362.png)
